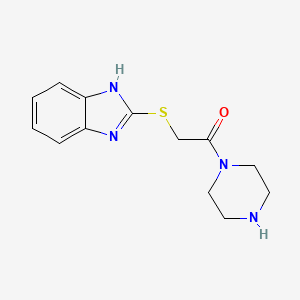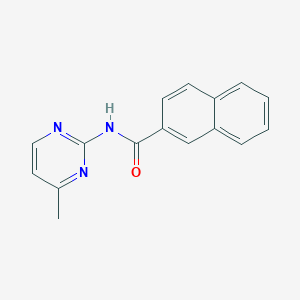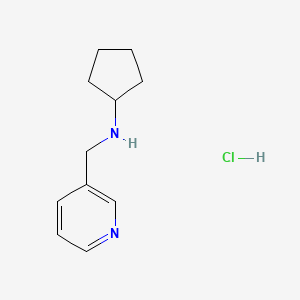
N~1~-(2,3-dimethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2,3-dimethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide, commonly known as DQ-786, is a chemical compound that has been extensively studied for its potential therapeutic applications. DQ-786 is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is critical for the activation of STAT3, a key signaling molecule that is frequently dysregulated in cancer and other diseases.
作用机制
The mechanism of action of DQ-786 is based on its ability to inhibit the protein-protein interaction between STAT3 and CBP. This interaction is critical for the activation of STAT3, which is a key signaling molecule that is frequently dysregulated in cancer and other diseases. By inhibiting this interaction, DQ-786 prevents the activation of STAT3 and its downstream signaling pathways, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DQ-786 are primarily related to its inhibition of STAT3 signaling. In cancer cells, DQ-786 has been shown to inhibit cell growth and proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In addition, DQ-786 has been shown to inhibit the expression of several genes that are critical for cancer cell survival and proliferation. In other diseases, DQ-786 has been shown to have anti-inflammatory and immunomodulatory effects, and to inhibit the replication of certain viruses.
实验室实验的优点和局限性
One of the main advantages of DQ-786 for lab experiments is its specificity for the STAT3-CBP interaction. This specificity allows for the selective inhibition of STAT3 signaling, which is critical for the development and progression of many types of cancer and other diseases. In addition, DQ-786 has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of DQ-786 for lab experiments is its relatively low potency compared to other STAT3 inhibitors. This may limit its effectiveness in certain applications, particularly in cancer where high potency is often required. In addition, DQ-786 has been shown to have limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of DQ-786. One area of research is the development of more potent analogs of DQ-786 that can be used in cancer and other diseases. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to DQ-786 and other STAT3 inhibitors. In addition, further studies are needed to determine the optimal dosing and administration schedules for DQ-786 in different disease settings. Finally, the potential synergy of DQ-786 with other therapies, such as chemotherapy and immunotherapy, should be investigated in preclinical and clinical studies.
合成方法
The synthesis of DQ-786 is a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 2,3-dimethylbenzoyl chloride, which is reacted with methylamine and quinoline-8-sulfonyl chloride to form the intermediate N~1~-(2,3-dimethylphenyl)-N~2~-methyl-N~2~-(quinolin-8-ylsulfonyl)glycinamide. This intermediate is then treated with a reducing agent to form the final product, DQ-786.
科学研究应用
DQ-786 has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. DQ-786 has also been shown to inhibit the activation of STAT3 in cancer cells, which is a critical step in the development and progression of many types of cancer. In addition to cancer, DQ-786 has also been studied for its potential therapeutic applications in other diseases, including inflammation, autoimmune disorders, and viral infections.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[methyl(quinolin-8-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14-7-4-10-17(15(14)2)22-19(24)13-23(3)27(25,26)18-11-5-8-16-9-6-12-21-20(16)18/h4-12H,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOKJXUOAHQEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)






![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)